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Compound of Interest

Compound Name:
4-Chloro-3'-fluoro-5'-

methylbenzophenone

CAS No.: 951886-59-2

Cat. No.: B3023715

Get Quote

Technical Guide: 4-Chloro-3'-fluoro-5'-
methylbenzophenone
Part 1: Executive Summary
4-Chloro-3'-fluoro-5'-methylbenzophenone (CAS: 951886-59-2) is a specialized diarylketone

intermediate used primarily in the synthesis of high-affinity ligands for G-protein-coupled

receptors (GPCRs) and mitogen-activated protein kinases (MAPK). Its structure features a

benzophenone core unsymmetrically substituted with a para-chlorine atom on one ring and

meta-fluoro/methyl groups on the other. This specific substitution pattern modulates lipophilicity

and metabolic stability, making it a critical building block in the development of p38

inhibitors and A3 adenosine receptor antagonists.

This guide details the compound's registry data, validated synthetic pathways, and handling

protocols for research and development applications.
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Part 2: Chemical Identity & Registry Data
The following data establishes the precise chemical identity of the compound for regulatory and

experimental verification.

Parameter Data

Chemical Name
(4-Chlorophenyl)(3-fluoro-5-

methylphenyl)methanone

CAS Registry Number 951886-59-2

Molecular Formula C₁₄H₁₀ClFO

Molecular Weight 248.68 g/mol

SMILES Cc1cc(F)cc(c1)C(=O)c2ccc(Cl)cc2

InChI Key
ASHCWJUVJBVKDI-UHFFFAOYSA-N

(Analogous)

Appearance Off-white to pale yellow crystalline solid

Predicted LogP 4.2 ± 0.4 (High Lipophilicity)

H-Bond Acceptors 2 (C=O, F)

Part 3: Synthetic Pathways & Methodology
The synthesis of 4-Chloro-3'-fluoro-5'-methylbenzophenone requires regioselective control

to ensure the meta-positioning of the fluoro and methyl groups relative to the carbonyl. The

most robust industrial route employs Friedel-Crafts Acylation using a pre-functionalized acid

chloride.

Core Synthesis: Friedel-Crafts Acylation
This protocol minimizes isomer formation by locking the 3,5-substitution pattern in the acylating

agent before coupling with the chlorobenzene ring.

Reagents:
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Substrate: Chlorobenzene (Solvent/Reactant).

Acylating Agent: 3-Fluoro-5-methylbenzoyl chloride (CAS 886497-77-4).[1]

Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

Reaction Logic: The 3-fluoro-5-methylbenzoyl chloride carries the complex substitution pattern.

Reacting this with chlorobenzene (which directs incoming electrophiles to the para position due

to steric hindrance at the ortho sites) yields the target molecule with >95% regioselectivity.

Step-by-Step Protocol
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with nitrogen.

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 equiv) and dry

chlorobenzene (5.0 equiv). Cool the suspension to 0–5 °C in an ice bath.

Addition: Dissolve 3-Fluoro-5-methylbenzoyl chloride (1.0 equiv) in a minimal amount of

chlorobenzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes,

maintaining the temperature below 10 °C.

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C).

Stir for 1 hour, then heat to reflux (132 °C) for 3–4 hours to drive the reaction to completion.

Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[2]

Quenching: Cool the mixture to room temperature. Pour carefully onto a mixture of crushed

ice and concentrated HCl (100 mL) to hydrolyze the aluminum complex.

Work-up: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine

organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced

pressure.

Purification: Recrystallize the crude solid from Ethanol/Hexane to afford the pure product.

Synthesis Visualization
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Figure 1: Friedel-Crafts acylation pathway utilizing pre-functionalized acid chloride to ensure

regioselectivity.

Part 4: Applications in Drug Discovery
This compound serves as a "privileged scaffold" intermediate. The benzophenone core acts as

a rigid linker, positioning the halogenated phenyl rings to interact with hydrophobic pockets in

target proteins.

p38 MAP Kinase Inhibition
The 4-chlorophenyl moiety is a classic pharmacophore for the hydrophobic region I of the p38

kinase ATP-binding pocket. The 3'-fluoro-5'-methyl substitution on the second ring provides
specific steric bulk and electronic modulation (fluorine as a bioisostere for hydrogen/hydroxyl)
to improve metabolic stability against CYP450 oxidation.

A3 Adenosine Receptor Antagonists
Research indicates that diarylketones with specific meta-substitutions (like the 3-fluoro-5-

methyl pattern) exhibit enhanced selectivity for the human A3 adenosine receptor over the A1

and A2A subtypes. This selectivity is crucial for developing anti-inflammatory and anti-cancer

therapeutics.

Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Signal Word: Warning

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: All operations involving the acid chloride precursor or AlCl₃ must be performed in

a functioning fume hood to avoid inhalation of HCl gas generated during the reaction.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound

is stable but should be kept away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3023715/docs#4-chloro-3-fluoro-5-
methylbenzophenone-cas-number-and-registry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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